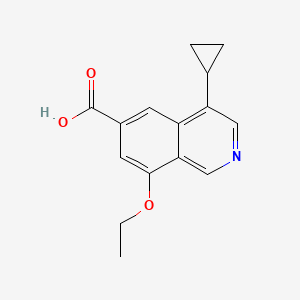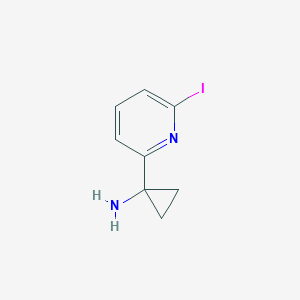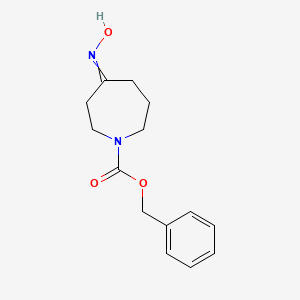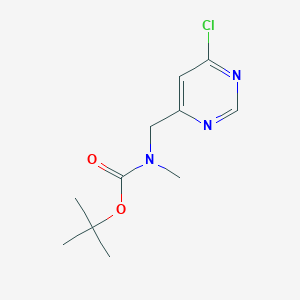![molecular formula C11H14BrNO B15065708 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one is an organic compound with the molecular formula C11H14BrNO It is a brominated ketone derivative that features a dimethylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-[4-(dimethylamino)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The dimethylamino group can influence the compound’s reactivity and interactions with other molecules through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropan-2-one: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-[4-(Dimethylamino)phenyl]propan-2-one: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
1-Bromo-2-phenylpropan-2-one: Different position of the bromine atom, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
1-bromo-3-[4-(dimethylamino)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)10-5-3-9(4-6-10)7-11(14)8-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
MKMBLWVMGKSBQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)

![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)


![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
